Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate
Description
Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate (CAS: 860609-60-5) is a pyrimidine derivative featuring a sulfur-rich molecular architecture. Its structure comprises a central pyrimidine ring substituted at the 2-position with a phenyl group, at the 4-position with a sulfanylacetate ester, and at the 6-position with a (4-chlorophenyl)sulfanylmethyl group. The molecular formula is C₂₀H₁₈ClN₃O₂S₂, and its molecular weight is 432.96 g/mol .
Properties
IUPAC Name |
ethyl 2-[6-[(4-chlorophenyl)sulfanylmethyl]-2-phenylpyrimidin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2S2/c1-2-26-20(25)14-28-19-12-17(13-27-18-10-8-16(22)9-11-18)23-21(24-19)15-6-4-3-5-7-15/h3-12H,2,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXKPCTXMREWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrimidinyl derivative is reacted with chlorophenyl sulfanyl groups under controlled conditions[_{{{CITATION{{{_1{Ethyl (6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl .... The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product on a commercial scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Production of reduced derivatives with altered functional groups.
Substitution: Generation of various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry and Biology: Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate has shown potential in antiviral research , particularly against viruses like Herpes Simplex Virus-1 (HSV-1). Its derivatives have been studied for their ability to inhibit viral replication.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their pharmacological properties . They may serve as lead compounds in the development of new therapeutic agents.
Industry: The compound's unique structure makes it a candidate for material science applications , such as in the development of advanced polymers or coatings.
Mechanism of Action
The exact mechanism by which Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways involved in viral replication and other biological processes.
Comparison with Similar Compounds
(a) Impact of Sulfur Oxidation State
The sulfinyl analog (CAS 306980-57-4) exhibits a higher molecular weight (448.97 g/mol) and polarity compared to the target compound due to the sulfinyl (-SO-) group replacing the sulfanyl (-S-) group at the 6-position.
(b) Role of Substituent Complexity
Simpler analogs like Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate (C₁₄H₁₃ClN₂O₂S) lack the 6-position (4-chlorophenyl)sulfanylmethyl group, resulting in lower molecular weight (308.78 g/mol) and reduced steric hindrance. This structural simplicity may enhance synthetic accessibility but diminish target specificity in biological systems .
(c) Heterocyclic Modifications
Replacing the phenyl group at the 2-position with pyridinyl (e.g., Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate) introduces a hydrogen-bond-accepting nitrogen atom. This modification increases aqueous solubility but may reduce cell membrane penetration compared to the hydrophobic phenyl group in the target compound .
(d) Chlorine vs. Sulfur Substituents
However, sulfur-based substituents (e.g., -SCH₂COOEt) in the target compound offer greater versatility in forming disulfide bonds or coordinating metal ions, which is advantageous in catalysis or drug design .
(e) Conformational Effects
The thietan-3-yloxy group in Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces a strained three-membered ring, which may limit rotational freedom and alter binding affinities in biological targets compared to the more flexible (4-chlorophenyl)sulfanylmethyl group in the target compound .
Biological Activity
Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate, with the CAS number 303147-16-2, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19ClN2O2S2
- Molecular Weight : 430.97 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 511 °C at 760 mmHg
- LogP : 5.11 (indicating lipophilicity)
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available pyrimidine derivatives. The key steps typically include:
- Formation of Pyrimidine Core : Utilizing various aryl and sulfanyl substituents.
- Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related pyrimidine derivatives show promising results in inhibiting cell growth in breast and lung cancer models, suggesting that this compound may share similar properties due to structural similarities.
Enzyme Inhibition
One notable action of this compound is its potential as an inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme crucial in cancer metabolism. Inhibiting hLDHA can lead to reduced lactate production and hinder cancer cell proliferation. Preliminary studies indicate that derivatives with similar structures have shown IC50 values below 10 µM against hLDHA, highlighting a possible therapeutic application for this compound in cancer treatment .
The proposed mechanism of action for this compound includes:
- Inhibition of Glycolysis : By inhibiting hLDHA, the compound may reduce the glycolytic pathway's efficiency in cancer cells.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study: Anticancer Activity
In a study examining the anticancer properties of pyrimidine derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM for various derivatives .
Hypolipidemic Effects
Another area of interest is the compound's potential hypolipidemic activity. Similar compounds have been reported to reduce serum cholesterol and triglyceride levels significantly in animal models. For instance, a related derivative reduced triglyceride levels by up to 35% at low doses in hyperlipidemic rats, suggesting that this compound may also exhibit lipid-lowering effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
